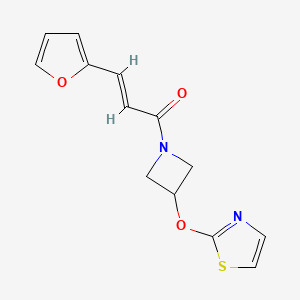

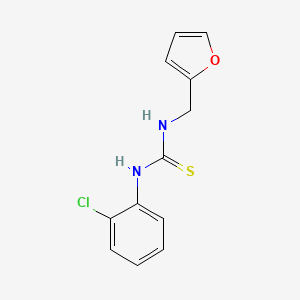

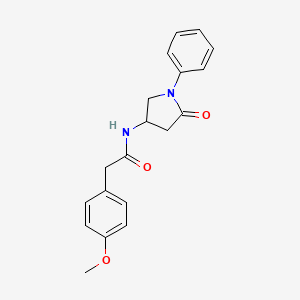

(2-Cyclopropylsulfonylthiophen-3-yl)methanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Cyclopropylsulfonylthiophen-3-yl)methanamine;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of thiophene, which is a heterocyclic aromatic compound that contains a sulfur atom in its ring structure. The presence of the cyclopropylsulfonyl group in the compound adds to its unique properties, making it a valuable tool for researchers.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Detectability

One study focused on 2-Methiopropamine, a thiophene analogue of methamphetamine, highlights its metabolism and detectability using GC-MS and LC-(HR)-MS techniques in rat and human urine. The study aimed to identify phase I and II metabolites and the cytochrome P450 enzymes involved in its metabolism. Major metabolic pathways included N-demethylation, hydroxylation, and subsequent conjugation processes. This research could imply that similar thiophene compounds might undergo extensive metabolic transformations, making them subjects of interest in pharmacokinetics and drug metabolism studies (Welter et al., 2013).

Synthetic Methodologies

Another study presented the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, showcasing a method starting from simple aromatic aldehydes leading to conformationally restricted homophenylalanine analogs. This work underscores the importance of synthetic routes in creating novel compounds for potential therapeutic applications, hinting at the utility of "(2-Cyclopropylsulfonylthiophen-3-yl)methanamine; hydrochloride" in synthesizing new drugs or research chemicals (Demir et al., 2004).

Photocytotoxicity and Cellular Imaging

Research on Iron(III) catecholates for cellular imaging and photocytotoxicity in red light revealed their ability to generate reactive oxygen species and show unprecedented photocytotoxicity. This suggests potential applications of structurally related compounds in the development of therapeutic agents and imaging tools that operate under specific light conditions for medical and biological research (Basu et al., 2014).

Antiosteoclast Activity

A study on the synthesis and antiosteoclast activity of certain boronates indicates the exploration of novel compounds for therapeutic purposes, such as in the treatment of osteoporosis. This highlights a potential area of application for "(2-Cyclopropylsulfonylthiophen-3-yl)methanamine; hydrochloride" in discovering new treatments for bone diseases (Reddy et al., 2012).

Serotonin Receptor Biased Agonists

Investigation into novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity showcases the potential of certain compounds in modulating neurotransmitter systems for therapeutic benefit, suggesting a possible research direction for related compounds in neuropharmacology (Sniecikowska et al., 2019).

Eigenschaften

IUPAC Name |

(2-cyclopropylsulfonylthiophen-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S2.ClH/c9-5-6-3-4-12-8(6)13(10,11)7-1-2-7;/h3-4,7H,1-2,5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXUGQZCPJJUHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)C2=C(C=CS2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Cyclopropylsulfonylthiophen-3-yl)methanamine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2625482.png)

![3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2625484.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2625494.png)

![2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B2625498.png)